molecular formula C3H5N3OS B8758736 3-Amino-2-thioxoimidazolidin-4-one CAS No. 117829-36-4

3-Amino-2-thioxoimidazolidin-4-one

Cat. No.: B8758736
CAS No.: 117829-36-4
M. Wt: 131.16 g/mol
InChI Key: JJNKKKLZISJJDK-UHFFFAOYSA-N
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Description

3-Amino-2-thioxoimidazolidin-4-one is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-thioxoimidazolidin-4-one typically involves the reaction of cinnamaldehyde with thiosemicarbazide in ethanol under reflux conditions to form cinnamaldehyde thiosemicarbazone. This intermediate is then treated with phenacyl bromide or ethyl chloroacetate in the presence of sodium acetate to yield the desired compound . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound. These products often exhibit unique properties that can be leveraged for specific applications in medicinal chemistry and material science.

Mechanism of Action

The mechanism of action of 3-Amino-2-thioxoimidazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, disrupt cellular processes, and induce oxidative stress in target cells. These interactions often lead to the compound’s observed pharmacological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 5-Benzylidene-2-sulfanylideneimidazolidin-4-one
  • 5-Cinnamylidene-2-sulfanylideneimidazolidin-4-one

Uniqueness

Compared to its similar compounds, 3-Amino-2-thioxoimidazolidin-4-one exhibits unique properties due to the presence of the amino group, which enhances its reactivity and potential for functionalization. This makes it a more versatile compound for various applications in medicinal chemistry and material science .

Properties

CAS No.

117829-36-4

Molecular Formula

C3H5N3OS

Molecular Weight

131.16 g/mol

IUPAC Name

3-amino-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C3H5N3OS/c4-6-2(7)1-5-3(6)8/h1,4H2,(H,5,8)

InChI Key

JJNKKKLZISJJDK-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=S)N1)N

Origin of Product

United States

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